molecular formula C27H27F3N2O4 B11495162 N-[6,6-dimethyl-2,4-dioxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methoxybenzamide

N-[6,6-dimethyl-2,4-dioxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methoxybenzamide

Cat. No.: B11495162
M. Wt: 500.5 g/mol
InChI Key: IBDWPAQIKFYCLH-UHFFFAOYSA-N
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Description

N-[6,6-dimethyl-2,4-dioxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a methoxybenzamide moiety, and a hexahydroindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6,6-dimethyl-2,4-dioxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methoxybenzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the hexahydroindole core, introduction of the trifluoromethyl group, and coupling with the methoxybenzamide moiety. Common reagents used in these reactions include trifluoromethylating agents, such as trifluoromethyl iodide, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[6,6-dimethyl-2,4-dioxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[6,6-dimethyl-2,4-dioxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[6,6-dimethyl-2,4-dioxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6,6-dimethyl-2,4-dioxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methoxybenzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C27H27F3N2O4

Molecular Weight

500.5 g/mol

IUPAC Name

N-[6,6-dimethyl-2,4-dioxo-1-(2-phenylethyl)-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]-4-methoxybenzamide

InChI

InChI=1S/C27H27F3N2O4/c1-25(2)15-20-22(21(33)16-25)26(27(28,29)30,31-23(34)18-9-11-19(36-3)12-10-18)24(35)32(20)14-13-17-7-5-4-6-8-17/h4-12H,13-16H2,1-3H3,(H,31,34)

InChI Key

IBDWPAQIKFYCLH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(C(=O)N2CCC3=CC=CC=C3)(C(F)(F)F)NC(=O)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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